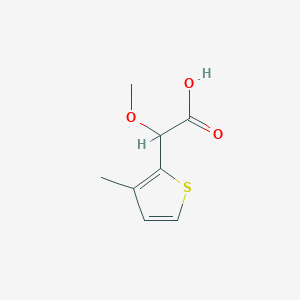
N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a carbamoyl chloride group, which is a functional group that consists of a carbonyl (C=O) and a chloride (Cl) attached to the same carbon atom, with a nitrogen atom also attached to the carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl group, possibly through a [2+2] cycloaddition reaction . The carbamoyl chloride group could potentially be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered cyclobutyl ring and the carbamoyl chloride group. The presence of the nitrogen atom in the carbamoyl chloride group would add an additional degree of complexity to the structure .Chemical Reactions Analysis
The carbamoyl chloride group is highly reactive due to the presence of the carbonyl and the chloride. It can undergo reactions with nucleophiles, leading to the substitution of the chloride . The cyclobutyl group is relatively stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl chloride group would likely make it a polar molecule, affecting its solubility and reactivity .科学的研究の応用
Synthetic Routes and Stability
One study discusses the synthetic routes to and transformations of carbamoyl sulfenyl chlorides and carbamoyl dithio carbonyl chlorides, highlighting their unexpected stability and potential applications in developing thiolyzable and/or photolabile protecting groups for cysteine in protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).
Photolabile Protecting Groups
Another research introduces N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups. These groups are easily incorporated via chemical coupling, demonstrating high yield and clean deprotection by photolysis, underscoring their significance in synthetic chemistry (Loudwig & Goeldner, 2001).
Reaction Mechanisms
The reactions of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride have been explored, offering insight into the mechanistic pathways that lead to various rearrangement and ring-opening products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Liu & Shi, 2004).
Efficient Synthesis Methods
Studies also report on efficient synthesis methods for N-methoxy-N-methylamides from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride, showcasing its role in simplifying complex synthetic processes (Lee & Park, 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQCCBLWZMEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)Cl)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)
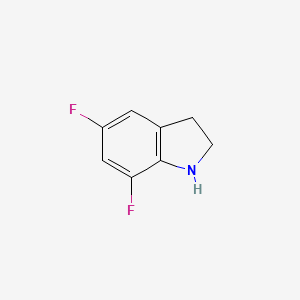






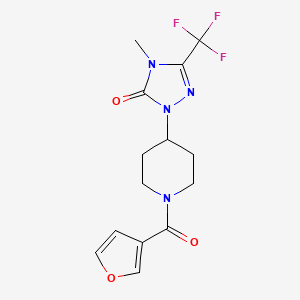
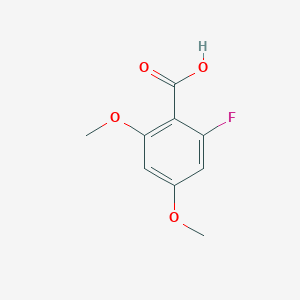
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
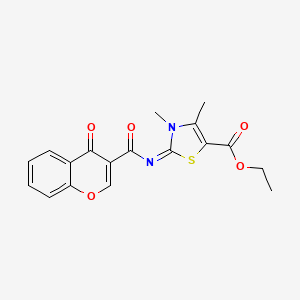
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)
